molecular formula C4H6ClNO B1395996 1-(Chloroacetyl)aziridine CAS No. 1365963-73-0

1-(Chloroacetyl)aziridine

Cat. No. B1395996
CAS RN: 1365963-73-0
M. Wt: 119.55 g/mol
InChI Key: QISWBIYMXVTBLS-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)aziridine is a compound that belongs to the class of organic compounds known as aziridines. Aziridines are organic compounds containing the aziridine functional group, a three-membered heterocycle with one amine and two methylene bridges .


Synthesis Analysis

Aziridines are typically synthesized using electrophilic nitrogen sources rather than widely available amine nucleophiles . The reaction of N-tosyl imines with in situ generated iodomethyllithium allows an efficient and general synthesis of aziridines . Aldimines (generated in situ from aldehydes and amines) react readily with ethyl diazoacetate to produce the corresponding aryl aziridine carboxylates .


Molecular Structure Analysis

Aziridine is a nitrogen-containing three-membered ring with similar ring strain energy as other three-membered ring compounds, including cyclopropane and oxirane . Its high ring strain energy renders various nitrogen-containing cyclic and acyclic compounds .


Chemical Reactions Analysis

Aziridines undergo efficient reaction with amines to furnish N-alkyl aziridines . The reaction of trimethylsilyldiazomethane with N-sulfonyl (Ts and SES) imines provides aziridines in good yields and high cis stereoselectivities .


Physical And Chemical Properties Analysis

Aziridine is a colorless, toxic, volatile liquid . It has a chemical formula of C2H5N and a molar mass of 43.069 g·mol−1 . It is less basic than acyclic aliphatic amines, with a pKa of 7.9 for the conjugate acid .

Scientific Research Applications

1. Antitumor Activity

Aziridine-containing compounds, like bis‐aziridinylnaphthoquinone derivatives, have shown significant cytotoxicity against human carcinoma cell lines. They are effective agents for DNA alkylation and DNA interstrand cross-linking, indicating potential as antitumor agents. One study found that bis‐aziridinylnaphthoquinone 1c effectively reduced the viability of Hep2 cells and induced apoptosis associated with decreased expression of antiapoptotic bcl2 protein, suggesting therapeutic potential against solid tumors (Huang et al., 2004).

2. Synthetic Chemistry

1-Arylmethyl-2-(cyanomethyl)aziridines have been synthesized from 2-(bromomethyl)aziridines, highlighting their role in creating complex chemical structures. These aziridines undergo ring transformation, leading to the formation of novel compounds like methyl N-(2-cyanocyclopropyl)benzimidates, which can be precursors for biologically relevant compounds (D’hooghe et al., 2006).

3. Catalysis and Environmental Applications

Metal–organic frameworks (MOFs) using aziridines have been explored for environmental protection and catalysis. For example, a porous MOF assembled by [Cu30] nanocages showed promising applications in capturing CO2 and methylene blue. This MOF also efficiently catalyzed the cycloaddition reaction of CO2 with aziridines, converting CO2 into high‐value oxazolidinones, and could be reused multiple times without losing catalytic activity (Xu et al., 2016).

4. Ring-Opening Reactions

Aziridines are valuable in organic synthesis due to their high reactivity in ring-opening reactions. For instance, chloro- or iodomethyllithium addition to imines can efficiently synthesize aziridines and beta-chloroamines, highlighting their utility in creating diverse organic compounds (Concellón et al., 2009).

5. Therapeutic Agents

Research on natural aziridine alkaloids and their synthetic analogs has revealed over 130 biologically active compounds with antitumor, antimicrobial, and antibacterial effects. These findings emphasize the potential of aziridine alkaloids as sources of drug prototypes and leads for drug discovery (Ismail et al., 2009).

Safety and Hazards

Aziridine is highly toxic and is considered hazardous . It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Recent advances in the chemistry and reactivity of aziridines have been reported, and there is potential for further exploration of this class of compounds . The synthesis, functionalization, and ring opening of aziridines are areas of ongoing research .

properties

IUPAC Name

1-(aziridin-1-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c5-3-4(7)6-1-2-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISWBIYMXVTBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloroacetyl)aziridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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